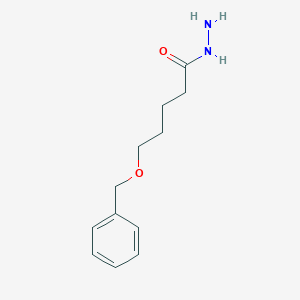
5-(Benciloxi)pentano-hidrazida
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Medicina
5-(Benciloxi)pentano-hidrazida muestra potencial en el campo médico, particularmente en el desarrollo de fármacos polifuncionales. Estos fármacos apuntan a múltiples vías, ofreciendo un espectro más amplio de tratamiento y potencialmente reduciendo la resistencia a los fármacos . El compuesto podría estar involucrado en la síntesis de antibióticos híbridos o como precursor en la creación de compuestos con propiedades médicas mejoradas .
Agricultura
En agricultura, el enfoque está en mejorar la eficiencia y la seguridad de los pesticidas. This compound podría utilizarse en el desarrollo de nanopesticidas, que ofrecen liberación controlada y transporte dirigido, reduciendo la dosis total requerida y minimizando el impacto ambiental .
Ciencia de los materiales
El papel del compuesto en la ciencia de los materiales podría ser significativo, particularmente en la síntesis de nuevos materiales con propiedades específicas. Su estructura química puede permitir la creación de nuevos polímeros o materiales avanzados con características únicas adecuadas para diversas aplicaciones .
Ciencia ambiental
La ciencia ambiental podría beneficiarse del uso de this compound en la detección y tratamiento de contaminantes. Las nanoenzimas, que imitan las propiedades similares a las enzimas, podrían sintetizarse utilizando este compuesto para ayudar en la degradación de contaminantes ambientales .
Bioquímica
En bioquímica, this compound podría utilizarse en estudios relacionados con enzimas o como bloque de construcción para compuestos bioquímicos complejos. Podría desempeñar un papel en la comprensión de los mecanismos enzimáticos o en el desarrollo de inhibidores enzimáticos para fines de investigación .
Farmacología
Farmacológicamente, el compuesto podría formar parte de la síntesis de nuevos agentes terapéuticos. Su estructura permite modificaciones que podrían conducir a la creación de fármacos con perfiles farmacológicos específicos, como propiedades antimicrobianas o anticancerígenas .
Ingeniería química
Las aplicaciones de ingeniería química podrían incluir el uso de this compound en la optimización de procesos y la ingeniería de reacciones. Los algoritmos para la autooptimización de reacciones químicas podrían potencialmente utilizar este compuesto en el desarrollo de procesos químicos más eficientes y sostenibles .
Química analítica
Por último, en química analítica, this compound podría utilizarse como estándar o reactivo en diversas técnicas analíticas. Su estructura y propiedades bien definidas lo hacen adecuado para su uso en la calibración de instrumentos o en el desarrollo de nuevos métodos analíticos .
Mecanismo De Acción
Target of Action
Compounds like “5-(Benzyloxy)pentanehydrazide” often target specific enzymes or receptors in the body. The exact target would depend on the specific structure and properties of the compound .
Mode of Action
The compound could interact with its target through various mechanisms, such as inhibiting an enzyme’s activity or modulating a receptor’s function .
Biochemical Pathways
The compound could affect various biochemical pathways, depending on its specific target. This could lead to changes in cellular processes and functions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as its solubility, stability, and the presence of functional groups could influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
5-(Benzyloxy)pentanehydrazide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with hydrolases and oxidoreductases, affecting their catalytic activities. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex .
Cellular Effects
The effects of 5-(Benzyloxy)pentanehydrazide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 5-(Benzyloxy)pentanehydrazide exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it has been found to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate access. This inhibition can lead to downstream effects on gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Benzyloxy)pentanehydrazide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-(Benzyloxy)pentanehydrazide is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 5-(Benzyloxy)pentanehydrazide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .
Metabolic Pathways
5-(Benzyloxy)pentanehydrazide is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. These interactions can lead to changes in energy production and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 5-(Benzyloxy)pentanehydrazide is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of 5-(Benzyloxy)pentanehydrazide is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound within cells can determine its overall impact on cellular processes .
Propiedades
IUPAC Name |
5-phenylmethoxypentanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c13-14-12(15)8-4-5-9-16-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDBUBRGKQELTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


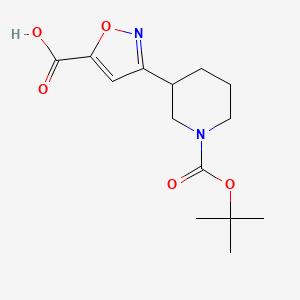
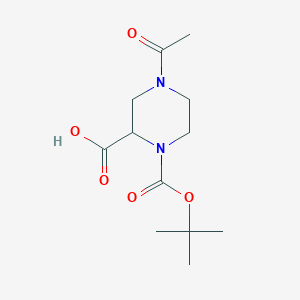
![tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B1401059.png)
![C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine](/img/structure/B1401062.png)
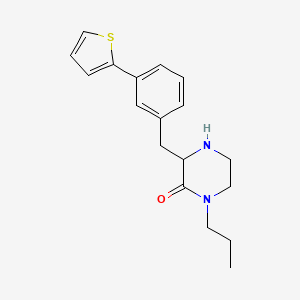
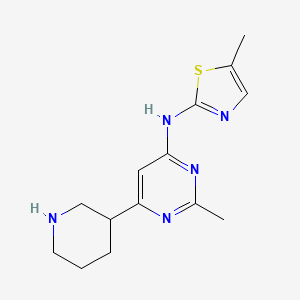
![{6-[1-(4-Methoxy-3-methyl-benzenesulfonyl)-pyrrolidin-2-yl]-pyrazin-2-yl}-pyrimidin-2-yl-amine](/img/structure/B1401066.png)


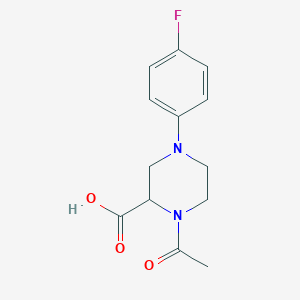
![1-[1-(2-Methoxyacetyl)pyrrolidin-3-yl]pyrazole-4-carboxylic acid](/img/structure/B1401070.png)
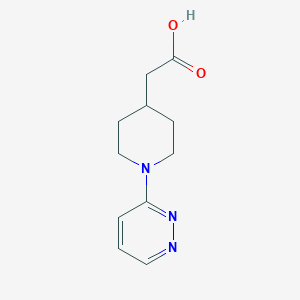
![Pyrazolo[1,5-a]pyrazine-3-carbonitrile](/img/structure/B1401075.png)
![2-Oxaspiro[3.5]nonan-7-one](/img/structure/B1401078.png)
